molecular formula C8H13N3O2 B2963537 tert-butyl 4-amino-1H-pyrazole-3-carboxylate CAS No. 1479278-20-0

tert-butyl 4-amino-1H-pyrazole-3-carboxylate

Cat. No.: B2963537
CAS No.: 1479278-20-0
M. Wt: 183.211
InChI Key: JSAHDFUZRYYBLK-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1H-pyrazole-3-carboxylate is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1H-pyrazole-3-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro-pyrazoles, alcohol-pyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-amino-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-1H-pyrazole-4-carboxylate
  • Tert-butyl 4-amino-1H-pyrazole-1-carboxylate
  • 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Uniqueness

Tert-butyl 4-amino-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming unique derivatives with specific applications .

Properties

IUPAC Name

tert-butyl 4-amino-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)6-5(9)4-10-11-6/h4H,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAHDFUZRYYBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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